molecular formula C11H20O2 B1235291 9-Undecenoic acid CAS No. 593-25-9

9-Undecenoic acid

Cat. No.: B1235291
CAS No.: 593-25-9
M. Wt: 184.27 g/mol
InChI Key: QDRSJFZQMOOSAF-IHWYPQMZSA-N
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Description

9-Undecenoic acid, also known as 10-undecenoic acid, is an unsaturated fatty acid with the molecular formula C₁₁H₂₀O₂. It features a double bond between the ninth and tenth carbon atoms. This compound is naturally found in the human sweat and is derived from castor oil. It is known for its antifungal and antimicrobial properties .

Mechanism of Action

Undecylenic acid has demonstrated effectiveness against Candida albicans, an opportunistic pathogenic yeast . It is suggested that undecylenic acid exerts antimicrobial actions via interacting with nonspecific components in the cell membrane .

Safety and Hazards

9-Undecenoic acid may form combustible dust concentrations in air and can cause skin and eye irritation . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Undecenoic acid is primarily synthesized through the pyrolysis of ricinoleic acid, which is obtained from castor oil. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The large-scale production involves the continuous pyrolysis of ricinoleic acid, followed by the separation and purification of the resulting this compound .

Chemical Reactions Analysis

Types of Reactions: 9-Undecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bifunctional nature, featuring both a double bond and a carboxylic acid group. This allows it to participate in a variety of chemical reactions, making it a versatile compound in industrial and research applications .

Properties

IUPAC Name

(E)-undec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-3H,4-10H2,1H3,(H,12,13)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRSJFZQMOOSAF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313510
Record name 9-Undecenoic acid, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37973-84-5
Record name 9-Undecenoic acid, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37973-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Undecenoic acid, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037973845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Undecenoic acid, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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